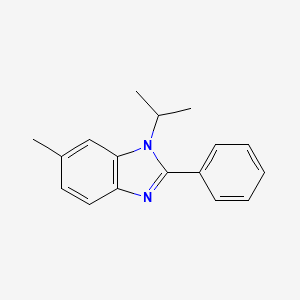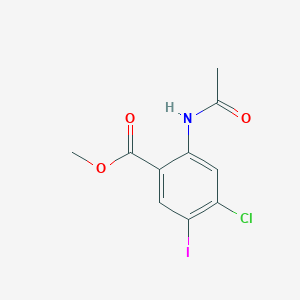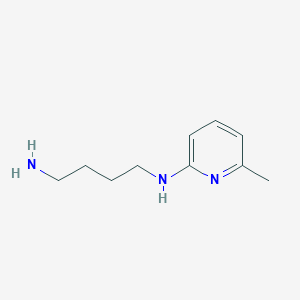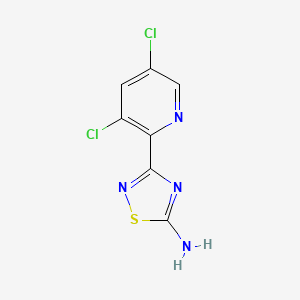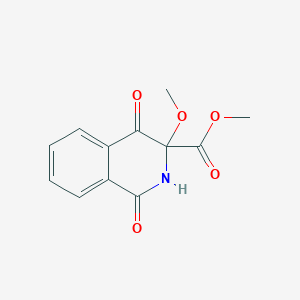
methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group, two oxo groups, and a carboxylate ester group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the methylation of 3-hydroxyisoquinoline-1,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyisoquinoline derivatives.
科学的研究の応用
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Methyl 3-hydroxy-1,4-dioxo-2H-isoquinoline-3-carboxylate
- Methyl 3-methoxy-1,4-dioxo-2H-quinoline-3-carboxylate
- Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-4-carboxylate
Uniqueness
Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is unique due to the specific arrangement of functional groups on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H11NO5 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-17-11(16)12(18-2)9(14)7-5-3-4-6-8(7)10(15)13-12/h3-6H,1-2H3,(H,13,15) |
InChIキー |
SSBLHLLLXUJEKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C(=O)C2=CC=CC=C2C(=O)N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



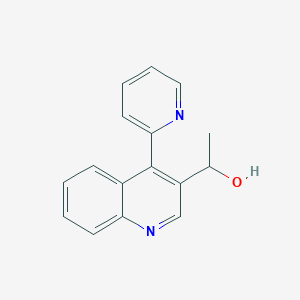
![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)


![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
